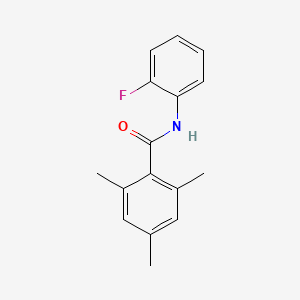![molecular formula C16H24N2O4S B5296436 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide](/img/structure/B5296436.png)
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a sulfonamide-based drug that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of a range of inflammatory conditions.
Wirkmechanismus
The exact mechanism of action of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX enzymes, 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide has been found to exert a range of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines, and to inhibit the migration of immune cells to the site of inflammation. 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide has also been found to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory conditions. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in the field of materials science, where it may be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide and its potential applications in the treatment of various inflammatory conditions.
Synthesemethoden
The synthesis of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide involves the condensation of 2-methoxy-5-(1-pyrrolidinylsulfonyl)aniline with N,N-dimethylpropanamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide has been found to be effective in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and gout. It has also been shown to possess potent analgesic properties, making it a promising candidate for pain management.
Eigenschaften
IUPAC Name |
3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-17(2)16(19)9-6-13-12-14(7-8-15(13)22-3)23(20,21)18-10-4-5-11-18/h7-8,12H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVGRWYPVGAOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-N,N-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)
![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B5296372.png)

![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5296388.png)
![methyl 4,5-dimethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5296399.png)
![methyl 4-({[(2-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5296418.png)
![5-amino-3-{1-cyano-2-[5-(2-methoxy-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5296423.png)
![3,5-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-isoxazolesulfonamide](/img/structure/B5296430.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5296440.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5296442.png)
![4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5296450.png)
![N-methyl-N'-(5-methylisoxazol-3-yl)-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanediamide](/img/structure/B5296459.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296463.png)